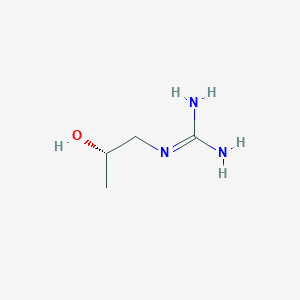(S)-1-(2-hydroxypropyl)guanidine
CAS No.:
Cat. No.: VC13998411
Molecular Formula: C4H11N3O
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H11N3O |
|---|---|
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | 2-[(2S)-2-hydroxypropyl]guanidine |
| Standard InChI | InChI=1S/C4H11N3O/c1-3(8)2-7-4(5)6/h3,8H,2H2,1H3,(H4,5,6,7)/t3-/m0/s1 |
| Standard InChI Key | DABOOPWKHPBSBV-VKHMYHEASA-N |
| Isomeric SMILES | C[C@@H](CN=C(N)N)O |
| Canonical SMILES | CC(CN=C(N)N)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The molecular formula of (S)-1-(2-hydroxypropyl)guanidine is C₄H₁₁N₃O, comprising a guanidine group (–NH–C(=NH)–NH₂) linked to a 2-hydroxypropyl chain (–CH₂–CH(OH)–CH₃). The S-configuration at the chiral center (C2 of the hydroxypropyl group) distinguishes this enantiomer from its R-counterpart. The guanidine moiety’s strong basicity (pKa ~13) arises from resonance stabilization of the protonated form .
Table 1: Comparative Molecular Properties of Guanidine Derivatives
Synthetic Methodologies
General Strategies for Guanidine Synthesis
Guanidine derivatives are typically synthesized via:
-
Thiourea/isothiourea routes: Reaction of thioureas with amines or mercury-based reagents .
-
Carbodiimide-mediated coupling: Using reagents like DCC or EDCI to activate carboxylic acids for guanidinylation .
-
Nucleophilic substitution: Alkylation of guanidine with haloalkanes or epoxides .
Proposed Synthesis of (S)-1-(2-Hydroxypropyl)guanidine
A plausible route involves the stereoselective alkylation of guanidine with (S)-propylene oxide under basic conditions:
-
Epoxide ring-opening:
This method mirrors the synthesis of 1-(3-cyclooctyloxy-2-hydroxypropyl)guanidine , where epoxide intermediates are employed to introduce hydroxyalkyl groups.
-
Purification: Chromatographic techniques (e.g., silica gel) or recrystallization to isolate the enantiomerically pure product.
Physicochemical and Pharmacokinetic Properties
Stereochemical Stability
The S-configuration may influence intermolecular interactions. For example, in analogous compounds, intramolecular hydrogen bonding between hydroxy and guanidine groups stabilizes specific conformations .
Challenges and Future Directions
-
Stereoselective Synthesis: Optimizing enantiomeric excess (ee) during epoxide ring-opening requires chiral catalysts or enzymes.
-
Toxicity Profiling: Guanidines can exhibit neurotoxicity; detailed in vitro and in vivo studies are needed.
-
Structure-Activity Relationships: Systematic modification of the hydroxypropyl chain’s length and branching could refine biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume